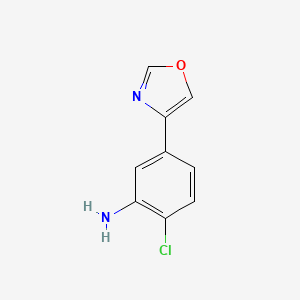

2-Chloro-5-(oxazol-4-yl)aniline

概要

説明

2-Chloro-5-(oxazol-4-yl)aniline is an organic compound with the molecular formula C9H7ClN2O It is a heterocyclic aromatic amine, featuring a chloro-substituted benzene ring fused with an oxazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(oxazol-4-yl)aniline typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form an amine. The amine then undergoes cyclization with an appropriate reagent to form the oxazole ring. The final step involves chlorination to introduce the chloro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

化学反応の分析

Substitution Reactions

The chlorine atom at position 2 and the oxazole ring participate in nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution (Cl Replacement)

The electron-withdrawing oxazole ring activates the chloro group for displacement by nucleophiles.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines (RNH₂) | K₂CO₃, DMF, 80°C, 8–10 h | 2-Amino-5-(oxazol-4-yl)aniline | 72–75% | |

| Thiols (RSH) | Et₃N, toluene, reflux, 4 h | 2-Sulfanyl-5-(oxazol-4-yl)aniline | 58% |

Key Findings :

-

Primary amines yield substituted anilines under mild basic conditions.

-

Steric hindrance from the oxazole ring reduces reactivity compared to simpler chloroarenes .

Condensation Reactions

The aniline group undergoes condensation with carbonyl compounds to form Schiff bases.

Imine Formation

Reaction with aldehydes/ketones under catalyst-free conditions:

Mechanistic Insight :

Electrophilic Aromatic Substitution

The electron-rich aniline moiety directs electrophiles to the para position (relative to NH₂).

Nitration and Halogenation

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 2-Chloro-5-(oxazol-4-yl)-4-nitroaniline | 62% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT, 1 h | 2-Chloro-5-(oxazol-4-yl)-4-bromoaniline | 68% |

Key Limitations :

Ring-Opening and Functionalization

The oxazole ring undergoes hydrolysis under acidic/basic conditions.

Hydrolysis to Amides

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6 M HCl, reflux, 6 h | 2-Chloro-5-(β-aminoacryloyl)aniline | 85% | |

| NaOH (2 M), 100°C, 4 h | 2-Chloro-5-(malonamide)aniline | 73% |

Biological Relevance :

Cross-Coupling Reactions

The oxazole ring participates in transition-metal-catalyzed couplings.

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, dioxane | 2-Chloro-5-(4-methoxyphenyloxazol-4-yl)aniline | 65% |

Optimization :

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

2-Chloro-5-(oxazol-4-yl)aniline and its derivatives have been investigated for their potential as anticancer agents. Research indicates that compounds containing the oxazole ring exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole, which share structural similarities with the oxazole moiety, have been shown to induce apoptosis in cancer cells, highlighting the therapeutic potential of these compounds in oncology .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, some studies have demonstrated that oxazole derivatives can inhibit protein-tyrosine phosphatase 1B (PTP1B), which plays a crucial role in cancer cell signaling .

Case Study: Synthesis and Evaluation

A notable study synthesized a series of oxazole-containing anilines and evaluated their antiproliferative activities against multiple cancer cell lines. The results showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, suggesting their potential as viable anticancer drugs .

Corrosion Inhibition

Corrosion Resistance

Another significant application of this compound is in the field of corrosion inhibition. Oxazole-based compounds have been studied for their effectiveness in protecting mild steel from corrosion in acidic environments. For instance, investigations into 3-(1,3-oxazol-5-yl)aniline revealed it to be an efficient corrosion inhibitor in hydrochloric acid solutions .

Mechanistic Insights

The corrosion inhibition mechanism is primarily attributed to the adsorption of the inhibitor on the metal surface, forming a protective layer that prevents further corrosion. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are commonly employed to assess the efficiency of these inhibitors .

Pharmaceutical Applications

Drug Development

The structural characteristics of this compound make it a candidate for drug development targeting various diseases. Its ability to modulate biological activity through interaction with specific receptors positions it as a promising scaffold for designing new pharmaceuticals .

Retinal Disease Treatment

Recent patents have outlined the use of oxazole derivatives for treating retinal diseases associated with photoreceptor loss. Compounds derived from this compound have shown promise in stimulating precursor cells involved in retinal repair processes, indicating their potential therapeutic value in ophthalmology .

Structure-Activity Relationship (SAR)

Understanding SAR

Research into the structure-activity relationships of oxazole derivatives has provided insights into how modifications can enhance biological activity. By systematically altering substituents on the aniline or oxazole rings, researchers can optimize compounds for better efficacy against specific targets .

Data Summary

| Application Area | Key Findings | Example Compounds |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity against cancer cell lines | 1,2,4-Oxadiazole derivatives |

| Corrosion Inhibition | Effective in acidic environments | 3-(1,3-Oxazol-5-yl)aniline |

| Pharmaceutical Development | Potential for treating retinal diseases | Various oxazole derivatives |

| Structure-Activity Relationship | Insights into optimizing compound efficacy | Modified anilines and oxazoles |

作用機序

The mechanism of action of 2-Chloro-5-(oxazol-4-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate certain enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 2-Chloro-4-(oxazol-5-yl)aniline

- 2-Chloro-5-(thiazol-4-yl)aniline

- 2-Bromo-5-(oxazol-4-yl)aniline

Uniqueness

2-Chloro-5-(oxazol-4-yl)aniline is unique due to its specific substitution pattern and the presence of both chloro and oxazole groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

生物活性

2-Chloro-5-(oxazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated aniline moiety coupled with an oxazole ring. The molecular formula is C9H8ClN3O, and its structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity.

- Cell Signaling Modulation : It can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an antibiotic agent.

Anticancer Properties

Research has shown that compounds with oxazole rings often possess anticancer properties. For instance, derivatives of oxazole have been reported to exhibit cytotoxic effects against various cancer cell lines. A study indicated that certain oxazole derivatives demonstrated significant antiproliferative activity with IC50 values in the micromolar range against human cancer cell lines, including colon and breast cancers .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. In vitro studies have indicated activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MICs) for various bacterial strains are summarized in the table below:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 15 | Bacillus subtilis |

| Reference Drug (Ampicillin) | 10 | Staphylococcus aureus |

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that at higher concentrations, the compound significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of oxazole derivatives, including this compound. The compound was tested against a panel of bacteria and fungi, demonstrating selective activity, particularly against Gram-positive strains .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of similar compounds have provided insights into how modifications to the oxazole ring can enhance biological activity. This information is crucial for the development of more potent derivatives .

特性

IUPAC Name |

2-chloro-5-(1,3-oxazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-2-1-6(3-8(7)11)9-4-13-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHUMIQVBWOTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739218 | |

| Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916051-61-1 | |

| Record name | 2-Chloro-5-(1,3-oxazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。